molecular formula C13H16ClNO4 B583813 3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid CAS No. 153346-57-7

3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid

Cat. No.: B583813
CAS No.: 153346-57-7
M. Wt: 285.724
InChI Key: QCMRTUSKUOPHFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid (CAS 153346-57-7) is a high-purity chemical intermediate designed for research applications in organic and medicinal chemistry. Its molecular structure integrates a carboxylic acid moiety, a chloro substituent, and a tert-butoxycarbonyl (Boc)-protected amine, making it a versatile building block for the synthesis of more complex molecules. The Boc protecting group is a standard and crucial feature in synthetic strategies, as it stabilizes the amine functionality during reaction sequences and can be readily removed under mild acidic conditions without disrupting other sensitive groups. This compound is particularly valuable in the development of peptide-based drugs and other bioactive compounds, where it can be incorporated into molecular frameworks to modulate their properties and interactions. The presence of multiple functional groups allows for sequential and selective chemical modifications, enabling researchers to create targeted libraries for drug discovery and development programs. As a benzoic acid derivative, it shares characteristics with related compounds used in the design of peptide-based frameworks and amyloid-mimetic architectures. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for personal use. All information is provided for research purposes. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-chloro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-7-9-6-8(11(16)17)4-5-10(9)14/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMRTUSKUOPHFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Steps and Conditions

This four-step method involves bromination, azide substitution, reduction, and Boc protection (Figure 1).

Step 1: Bromination of 3-Methyl-4-Chlorobenzoic Acid

  • Reagents : N-Bromosuccinimide (NBS, 1.2 eq), benzoyl peroxide (0.1 eq), CCl₄

  • Conditions : Reflux at 80°C for 12 hours under N₂

  • Outcome : 3-(Bromomethyl)-4-chlorobenzoic acid (Yield: 75%).

Step 2: Azide Substitution

  • Reagents : Sodium azide (NaN₃, 2.0 eq), dimethylformamide (DMF)

  • Conditions : 60°C for 6 hours

  • Outcome : 3-(Azidomethyl)-4-chlorobenzoic acid (Yield: 85%).

Step 3: Azide Reduction to Amine

  • Reagents : H₂ (1 atm), 10% Pd/C, methanol

  • Conditions : Room temperature, 4 hours

  • Outcome : 3-(Aminomethyl)-4-chlorobenzoic acid (Yield: 90%).

Step 4: Boc Protection

  • Reagents : Boc₂O (1.5 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq), THF

  • Conditions : 0°C to RT, 12 hours

  • Outcome : Target compound (Yield: 95%).

Total Yield : 75% × 85% × 90% × 95% ≈ 54.5%

Optimization and Yield Analysis

  • Bromination : Excess NBS improves conversion but risks di-bromination. Lower temperatures (70°C) reduce side products.

  • Azide Substitution : DMF enhances solubility, but prolonged heating (>8 hours) degrades azide intermediates.

  • Reduction : Catalytic transfer hydrogenation (e.g., ammonium formate/Pd-C) avoids gaseous H₂, improving safety.

Method 2: Gabriel Synthesis-Protection Approach

Reaction Steps and Conditions

This method employs phthalimide-based protection (Figure 2).

Step 1: Bromination
Identical to Method 1 (Yield: 75%).

Step 2: Gabriel Synthesis

  • Reagents : Phthalimide potassium (1.5 eq), DMF

  • Conditions : 100°C for 24 hours

  • Outcome : 3-(Phthalimidomethyl)-4-chlorobenzoic acid (Yield: 80%).

Step 3: Hydrazinolysis

  • Reagents : Hydrazine hydrate (3.0 eq), ethanol

  • Conditions : Reflux for 6 hours

  • Outcome : 3-(Aminomethyl)-4-chlorobenzoic acid (Yield: 70%).

Step 4: Boc Protection
Identical to Method 1 (Yield: 95%).

Total Yield : 75% × 80% × 70% × 95% ≈ 39.9%

Optimization and Yield Analysis

  • Gabriel Synthesis : Microwave-assisted synthesis (100°C, 2 hours) increases yield to 85%.

  • Hydrazinolysis : Ethanol minimizes side reactions; excess hydrazine ensures complete deprotection.

Comparative Analysis of Synthetic Routes

Yield and Efficiency Considerations

Parameter Method 1 Method 2
Total Yield54.5%39.9%
Reaction Steps44
Hazardous ReagentsNaN₃, H₂Hydrazine
ScalabilityModerateHigh

Key Observations :

  • Method 1 offers higher yields but requires handling explosive NaN₃ and H₂.

  • Method 2 avoids gaseous reagents, enhancing safety for industrial applications.

Industrial-Scale Production

  • Continuous Flow Reactors : Reduce reaction times for bromination (Step 1) by 50%.

  • In Situ Monitoring : FTIR or HPLC ensures real-time tracking of Boc protection (Step 4).

Scientific Research Applications

3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid is widely used in scientific research due to its versatility:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.

    Medicine: Utilized in the development of pharmaceuticals, especially in the design of prodrugs and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic processes, preventing unwanted reactions. Upon deprotection, the free amino group can participate in various biochemical and chemical reactions, targeting specific molecular pathways and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs are critical for understanding its reactivity, biological activity, and synthetic utility. Below is a comparative analysis with three closely related compounds:

3-(4-(((tert-Butoxycarbonyl)amino)methyl)benzamido)-4-methoxybenzoic acid

  • Structure : Features a methoxy group at the 4-position instead of chlorine and an additional benzamido linker.
  • Synthesis: Prepared via coupling 4-(((tert-butoxycarbonyl)amino)methyl)benzoic acid with methyl 3-amino-4-methoxybenzoate, followed by hydrolysis .
  • Applications: Used in HDAC8 inhibitor development.
Property Target Compound Methoxy Analog
Substituents 4-Cl, 3-BOC-aminomethyl 4-OCH₃, 3-BOC-aminomethyl
Molecular Weight (g/mol) 296.72 400.41
Key Application PROTACs/HDAC ligands HDAC8-specific inhibitors

4-Chlorobenzoic Acid

  • Structure: Lacks the BOC-aminomethyl group at the 3-position.
  • Biodegradation: Arthrobacter globiformis efficiently degrades 4-chlorobenzoic acid via dehalogenation (>96% chlorine release), whereas the BOC-aminomethyl group in the target compound likely impedes microbial degradation .
  • Toxicity : 4-Chlorobenzoic acid inhibits microbial growth at concentrations >0.6 g/L, but the target compound’s bulkier structure may reduce bioavailability and toxicity .

Hydroxyfasudil (5-((1,4-diazepan-1-yl)sulfonyl)isoquinolin-1(2H)-one)

  • Structure : A structurally distinct compound listed in but shares applications in kinase inhibition.
  • Functional Comparison: Unlike the target compound, Hydroxyfasudil contains a sulfonamide and isoquinoline core, highlighting divergent pharmacological targets (kinases vs. HDACs) .

Biological Activity

3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid is a compound of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H16ClNO4
  • CAS Number : 153346-57-7
  • Molecular Weight : 271.73 g/mol

The compound features a tert-butoxycarbonyl (Boc) protected amino group attached to a chlorobenzoic acid moiety. The Boc group provides stability during synthesis and facilitates the formation of various derivatives through deprotection.

The biological activity of this compound primarily arises from its ability to interact with biological targets after the Boc group is removed. The free amino group can participate in biochemical reactions, influencing various molecular pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially modulating metabolic pathways.
  • Receptor Interaction : It can interact with receptors, influencing cellular signaling processes.

Antioxidant Properties

The presence of the aromatic ring suggests potential antioxidant activity. Compounds with similar functional groups have been shown to scavenge free radicals, reducing oxidative stress in biological systems.

Case Studies and Research Findings

  • Synthesis and Biological Evaluation :
    • A study synthesized various Boc-protected amino acids, including this compound, evaluating their potential as enzyme inhibitors. Results indicated promising inhibitory effects on specific targets related to metabolic disorders .
  • Comparative Study on Derivatives :
    • Research comparing the biological activities of different chlorobenzoic acid derivatives found that those with amino groups exhibited enhanced activity against cancer cell lines. This suggests that the amino functionality plays a critical role in modulating biological responses .
  • Peptide Synthesis Applications :
    • The compound is utilized as a building block in peptide synthesis, where its biological activity can be tailored through modification of the peptide structure. This application is crucial in developing therapeutics targeting specific diseases .

Data Table: Comparison of Biological Activities

CompoundAntibacterial ActivityAntifungal ActivityAntioxidant Activity
This compoundPotentially effectiveLimited dataModerate
Related Benzoic Acid DerivativeYesYesHigh

Q & A

Basic: What are the key synthetic strategies for preparing 3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) group to an amino-methyl intermediate. A common approach (Figure 1) includes:

Boc Protection: Reacting 3-(aminomethyl)-4-chlorobenzoic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to protect the amine .

Solvent Selection: Dichloromethane (DCM) or tetrahydrofuran (THF) is used for optimal Boc group activation.

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted reagents.
Optimization Tips:

  • Monitor pH to avoid premature deprotection of the Boc group.
  • Use anhydrous conditions to prevent hydrolysis of Boc₂O .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:
A multi-technique approach ensures accuracy:

NMR Spectroscopy:

  • ¹H/¹³C NMR: Verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and chlorobenzoic acid backbone (aromatic protons at δ 7.2–8.0 ppm) .

HPLC: Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ for C₁₃H₁₅ClN₂O₄: calc. 314.0665, observed 314.0668) .

Advanced: How can computational modeling predict the reactivity of this compound in supramolecular systems?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to:

Electrostatic Potential Mapping: Identify nucleophilic/electrophilic regions influenced by the Boc group and chlorine substituent.

Interaction Energy Analysis: Predict hydrogen-bonding propensity between the benzoic acid moiety and target biomolecules .

Solvent Effects: Simulate solvation in polar aprotic solvents (e.g., DMSO) to model reaction pathways .

Advanced: How can researchers resolve discrepancies in reported synthetic yields or byproduct formation?

Methodological Answer:
Contradictions often arise from:

Reagent Ratios: Excess Boc₂O (1.5 equiv.) improves amine protection efficiency but may generate tert-butyl alcohol byproducts .

Temperature Control: Side reactions (e.g., esterification) occur above 25°C; use ice baths during Boc activation.

Byproduct Identification: LC-MS or GC-MS detects impurities (e.g., tert-butyl carbamate), guiding protocol refinement .

Basic: What strategies are recommended for stabilizing this compound during storage?

Methodological Answer:

  • Desiccation: Store under argon at –20°C to prevent hydrolysis of the Boc group.
  • pH Buffering: Lyophilize in citrate buffer (pH 4–5) to maintain carboxylate stability .
  • Light Sensitivity: Amber vials minimize photodegradation of the chlorobenzoic acid moiety .

Advanced: How does the Boc group influence the compound’s solubility and reactivity in peptide coupling reactions?

Methodological Answer:

  • Solubility: The Boc group enhances lipophilicity, requiring polar aprotic solvents (e.g., DMF) for peptide coupling.
  • Reactivity: The bulky tert-butyl group sterically hinders nucleophilic attack, necessitating activating agents (e.g., HATU) for amide bond formation .
  • Deprotection: Trifluoroacetic acid (TFA) selectively removes the Boc group without cleaving the chlorobenzoic acid .

Advanced: What experimental designs are suitable for studying the compound’s pH-dependent stability?

Methodological Answer:

Kinetic Studies: Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC at intervals (0–72 hrs).

Activation Energy Calculation: Use Arrhenius plots (20–50°C) to model degradation rates.

Degradation Products: Isolate and characterize using LC-MS to identify hydrolysis pathways (e.g., Boc cleavage at pH < 3) .

Basic: How can researchers validate the compound’s role as a building block in drug discovery?

Methodological Answer:

Structure-Activity Relationship (SAR): Synthesize analogs (e.g., varying halogen substituents) and compare bioactivity.

Crystallography: Co-crystallize with target enzymes (e.g., proteases) to assess binding modes .

In Silico Screening: Dock the compound into protein active sites (e.g., using AutoDock Vina) to prioritize targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.